2-Iodopyrimidine
Description
Significance of Pyrimidine (B1678525) Derivatives in Chemical Synthesis
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, drawing significant interest due to their versatile structures and diverse biological activities. researchgate.net The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at the first and third positions, is a fundamental component of natural and synthetic products with substantial therapeutic applications. growingscience.comgsconlinepress.com These compounds are integral to the building blocks of life, forming the basis of nucleobases like thymine, cytosine, and uracil (B121893) in DNA and RNA. gsconlinepress.com Beyond their biological importance, pyrimidine derivatives serve as crucial scaffolds in medicinal chemistry for the development of a wide array of therapeutic agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory drugs. researchgate.netgsconlinepress.comorientjchem.org The adaptability of the pyrimidine ring allows for extensive functionalization, enabling chemists to create a vast library of molecules with tailored properties. growingscience.comtandfonline.com
Role of Halogenated Pyrimidines as Synthetic Intermediates
Halogenated pyrimidines are particularly valuable as synthetic intermediates in organic chemistry. The presence of a halogen atom on the electron-deficient pyrimidine ring renders the molecule susceptible to a variety of transformations. researchgate.netresearchgate.net These compounds are highly reactive towards nucleophilic substitution and are excellent substrates for transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This reactivity allows for the regioselective introduction of a wide range of functional groups, a critical step in the synthesis of complex molecules. researchgate.net The ability to selectively functionalize the pyrimidine core makes halogenated pyrimidines indispensable building blocks for creating novel pharmaceuticals, agrochemicals, and materials with enhanced properties. chemimpex.comrsc.orgmdpi.com
Specific Research Focus: 2-Iodopyrimidine
Among the halogenated pyrimidines, this compound has emerged as a compound of significant research interest. Its iodine substituent makes it a highly reactive and versatile building block for organic synthesis. chemimpex.com The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions, enabling efficient formation of carbon-carbon and carbon-nitrogen bonds. elte.hu This reactivity has positioned this compound as a key intermediate in the synthesis of a variety of functionalized pyrimidines and other heterocyclic compounds, with applications in medicinal chemistry and materials science. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2/c5-4-6-2-1-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDGIPMYJALRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463352 | |
| Record name | 2-Iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31462-54-1 | |
| Record name | 2-Iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Physicochemical Properties of 2 Iodopyrimidine
2-Iodopyrimidine is a solid, appearing as a white to light yellow crystalline powder. chemimpex.com It possesses a molecular formula of C₄H₃IN₂ and a molecular weight of approximately 205.98 g/mol . nih.gov
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄H₃IN₂ | nih.gov |
| Molecular Weight | 205.98 g/mol | nih.gov |
| Appearance | White to orange to green powder to crystal | chemimpex.com |
| Melting Point | 30–32 °C | |
| Boiling Point | 277.4±23.0 °C (Predicted) | |
| Density | 2.102±0.06 g/cm³ | |
| pKa | -1.18±0.13 (Predicted) |
| CAS Number | 31462-54-1 | nih.gov |
Synthesis of 2 Iodopyrimidine
A primary method for synthesizing 2-iodopyrimidine is through a halogen exchange reaction, often a Finkelstein-type reaction. This typically involves treating 2-chloropyrimidine (B141910) with a source of iodide, such as hydroiodic acid or sodium iodide. elte.hu For instance, reacting 2-chloropyrimidine with pre-cooled hydroiodic acid at 0 °C can produce this compound. elte.hu Another approach involves the direct iodination of pyrimidine (B1678525) derivatives, though this can sometimes be less straightforward.
Advanced Characterization Techniques for 2 Iodopyrimidine Derivatives
Spectroscopic Methods
Spectroscopy is a cornerstone in the characterization of 2-iodopyrimidine derivatives, offering detailed information about their atomic and molecular structures.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within a molecule.
In the ¹H NMR spectrum of a this compound derivative, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing nature of the iodine atom and the pyrimidine (B1678525) ring. For instance, in a pyrazolo[3,4-d]pyrimidin-3-one derivative containing a 2-iodopyridine (B156620) moiety, the proton signals are observed at specific chemical shifts, such as 8.92 ppm (singlet), 7.92 ppm (triplet, J=8.0 Hz), 7.80 ppm (doublet, J=8.8 Hz), and 7.35 ppm (doublet, J=7.8 Hz). google.com The coupling constants (J) provide additional information about the connectivity of adjacent protons.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbon atoms in the pyrimidine ring and any substituents will resonate at characteristic chemical shifts.
For fluorinated derivatives, ¹⁹F NMR is a powerful technique. rsc.org The chemical shifts and coupling constants in ¹⁹F NMR spectra can reveal the number and electronic environment of fluorine atoms. For example, in N-CHF₂ derivatives of (4S,7R)-campho[2,3-c]pyrazole, the fluorine atoms of the CHF₂ group can be diastereotopic, leading to distinct signals in the ¹⁹F NMR spectrum. semanticscholar.org The coupling constants, such as ²J(¹H-¹⁹F) and ²J(¹⁹F-¹⁹F), can also be determined from these spectra. semanticscholar.org
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Compound Type | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz |
|---|---|---|---|
| ¹H | Pyrazolo[3,4-d]pyrimidin-3-one derivative with 2-iodopyridine | 8.92 (s), 7.92 (t), 7.80 (d), 7.35 (d) | J=8.0 (t), J=8.8 (d), J=7.8 (d) |
| ¹⁹F | N-CHF₂ derivative of (4S,7R)-campho[2,3-c]pyrazole | -90.80 (dd), -92.05 (dd) | ²JFF = 225.5, ²JHF = 61.3; ²JFF = 225.4, ²JHF = 60.7 |
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. In MS, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of approximately 205.98 g/mol . nih.gov Derivatives such as 5-bromo-2-iodopyrimidine (B48921) show distinct molecular ion peaks and fragment ion peaks that help in identifying the molecule's composition and structure. bloomtechz.com
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar and large molecules. It is often used to monitor reaction progress and confirm the formation of desired products. For example, in the synthesis of pyridine (B92270) diamine derivatives, ESI-MS was used to track the reaction and confirm the molecular ion of an intermediate at m/z [M+H]⁺ = 280.79. researchgate.netacs.org
Table 2: Mass Spectrometry Data for this compound and Derivatives
| Compound | Ionization Method | Observed m/z | Interpretation |
|---|---|---|---|
| This compound | - | ~205.98 | Molecular Ion [M]⁺ |
| 5-Bromo-2-iodopyrimidine | - | 284 (100.0%), 286 (97.3%) | Molecular Ion Peaks |
| Pyridine diamine intermediate | ESI-MS | 280.79 | [M+H]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vwr.com The IR spectrum of a this compound derivative will show characteristic absorption bands corresponding to the vibrations of its chemical bonds.
For instance, the IR spectra of pyranopyrimidine derivatives show stretching bands for amine groups (N-H) around 3472-3405 cm⁻¹ and 3328-3312 cm⁻¹. chemmethod.com Nitrile (C≡N) groups exhibit a band in the region of 2191-2199 cm⁻¹, and thione (C=S) groups show stretching bands at 1433-1445 cm⁻¹. chemmethod.com In the case of 2-iodopyridine, a related compound, vibrational assignments have been proposed based on FT-Raman and IR spectral measurements. nih.gov
Table 3: Characteristic IR Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Bond | Wavenumber (cm⁻¹) |
|---|---|---|
| Amine | N-H stretch | 3472-3405, 3328-3312 |
| Nitrile | C≡N stretch | 2191-2199 |
| Thione | C=S stretch | 1433-1445 |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique used to study the electronic properties of molecules. Some derivatives of this compound exhibit fluorescence, which can be utilized for various applications, including in biological imaging. nih.gov
For example, 5-bromo-2-iodopyrimidine exhibits special fluorescence properties due to the presence of bromine and iodine atoms. bloomtechz.com The fluorescence emission spectrum and intensity can be determined under different conditions. bloomtechz.com The synthesis of novel 2,2'-bipyrimidine (B1330215) fluorescent derivatives for protein binding has also been reported. sigmaaldrich.com Studies on isoquinoline (B145761) derivatives have shown that their fluorescence intensity can be influenced by the size of heterocyclic rings attached to the core structure. mdpi.com
Table 4: Fluorescence Properties of Related Heterocyclic Compounds
| Compound Type | Property | Observation |
|---|---|---|
| Isoquinoline derivatives | Fluorescence Intensity | Decreases with increasing heterocyclic ring size |
| Isoquinoline derivatives | Stokes Shifts | Range from 54 to 76 nm |
X-ray Crystallography
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method is crucial for unambiguously determining the molecular structure, including bond lengths, bond angles, and conformation of this compound derivatives.
For instance, the crystal structures of heteroleptic complexes of bis(2-iodopyridine)dihalocopper(II) have been determined by X-ray diffractometry. researchgate.net These studies reveal details about halogen bonding patterns within the crystal lattice. researchgate.net In another example, the structure of a 1,2,4-triazolo[1,5-a]pyrimidine derivative was confirmed by single-crystal X-ray diffraction. researchgate.net
Table 5: Crystallographic Data for a Related Copper Complex
| Parameter | Value |
|---|---|
| Compound | trans-bis(2-iodopyridine)dichlorocopper(II) |
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| a (Å) | 15.3782 |
| b (Å) | 7.7571 |
| c (Å) | 12.6701 |
| β (°) | 109.536 |
| Cell Volume (ų) | 1424.4 |
Data for a related compound containing 2-iodopyridine. crystallography.net
Elemental Analysis (C, H, N)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is essential for verifying the empirical formula of newly synthesized this compound derivatives.
The experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. For example, for a pyridine diamine derivative with the formula C₁₄H₂₄N₄, the calculated percentages were C 59.98%, H 8.63%, and N 19.98%, which would be compared to the experimental results. researchgate.net For 5-bromo-2-iodopyrimidine, the elemental analysis is C 16.86%, H 0.71%, Br 28.05%, I 44.55%, and N 9.83%. bloomtechz.com
Table 6: Elemental Analysis Data for a Pyridine Diamine Derivative
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 59.98 | To be determined experimentally |
| Hydrogen (H) | 8.63 | To be determined experimentally |
| Nitrogen (N) | 19.98 | To be determined experimentally |
Data for a related pyridine diamine derivative C₁₄H₂₄N₄. researchgate.net
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability and decomposition characteristics of chemical compounds. scielo.org.coscielo.org.co These methods are widely used in various fields, including pharmaceuticals, to evaluate material properties that can withstand higher temperatures and to understand decomposition kinetics. scielo.org.coscispace.com For pyrimidine derivatives, thermal analysis provides critical insights into how their structure and substituents influence their thermal behavior. scielo.org.coresearchgate.net
Research into novel pyrimidine derivatives has utilized TGA and DSC to study their decomposition characteristics. researchgate.net In these studies, thermograms are used to evaluate thermal stability and various kinetic parameters of decomposition, such as the order of degradation, activation energy, frequency factor, and entropy change. scielo.org.coscispace.com It is consistently observed that the thermal stability and decomposition kinetics vary significantly depending on the structure and the nature of substitutions on the pyrimidine ring. scielo.org.coresearchgate.net
For instance, studies on various series of pyrimidine derivatives, including dihydropyrimidinones and 2,4-disubstituted pyrimidines, have shown that the presence and position of functional groups are critical factors. scielo.org.coscispace.com One study noted that for a series of tetrahydropyrimidines (SSN series), a derivative without any functional group on the aryl ring (SSN-2) was the most stable, while a derivative with a 2-OH group (SSN-10) was the most unstable. scielo.org.co This suggests that the presence of a substituent at the 2-position can decrease thermal stability. scielo.org.coscispace.com Similarly, comparing compounds with a chloro group at the 3rd and 2nd positions revealed different decomposition temperature ranges, further emphasizing the influence of substituent placement. scispace.com
The thermal decomposition of many pyrimidine derivatives occurs as a single-step process, although multi-step degradation is also observed for certain compounds. scielo.org.coresearchgate.net The purity of synthesized compounds can also be checked using DSC, which simultaneously provides data on melting points and the heat of fusion. scielo.org.coscispace.com
Detailed findings from thermogravimetric analysis of several novel pyrimidine derivatives are presented below. The measurements were conducted at a heating rate of 10°C/min under a nitrogen atmosphere. scielo.org.coscispace.com
Table 1: Thermogravimetric Analysis (TGA) Data for Synthesized Pyrimidine Derivatives researchgate.net
| Compound Code | Initial Amount (mg) | Decomposition Range (°C) | Weight Loss (%) |
|---|---|---|---|
| SNO-1 | 0.933 | 150-700 | 97.96 |
| SNO-3 | 3.247 | 165-480 | 59.86 |
| SNO-5 | 2.616 | 145-510 | 58.85 |
| SNO-7 | 7.571 | 150-380 | 84.05 |
| SNO-9 | 5.834 | 100-500 | 75.37 |
| SSN-1 | 2.230 | 188-621 | 99.74 |
| SSN-3 | 1.490 | 255-824 | 98.80 |
| SSN-5 | 2.916 | 167-820 | 81.76 |
| SSN-7 | 9.423 | 200-600 | 61.31 |
| SSN-9 | 4.406 | 146-400 | 65.44 |
| SNS-1 | 5.285 | 168-311 | 95.55 |
| SNS-3 | 0.912 | 159-281 | 94.76 |
| SNS-5 | 4.009 | 83-161 | 97.50 |
| SNS-7 | 2.103 | 169-287 | 64.55 |
| SNS-9 | 2.105 | 97-205 | 99.07 |
Note: The SNO, SSN, and SNS series represent different classes of pyrimidine derivatives such as dihydropyrimidinones, tetrahydropyrimidines, and dihydropyrimidinthiones, respectively, with various substitutions. scielo.org.co
Further analysis of the TGA data allows for the evaluation of kinetic parameters associated with the thermal decomposition process.
Table 2: Kinetic Parameters of Decomposition for Synthesized Pyrimidine Derivatives researchgate.net
| Compound Code | Order of Reaction (n) | Activation Energy (E) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) |
|---|---|---|---|
| SNO-2 | 1.78 | 130.41 | 46.72 |
| SNO-4 | 8.55 | 171.10 | 125.67 |
| SNO-5 | 10.80 | 209.76 | 184.39 |
| SNO-7 | 3.64 | 50.56 | -43.42 |
| SNO-9 | 1.75 | 265.37 | 312.33 |
| SNS-1 | 2.65 | 392.51 | 571.16 |
| SNS-3 | 2.84 | 16.03 | -97.25 |
| SNS-5 | 0.21 | 681.77 | 1480.47 |
| SNS-7 | 5.87 | 28.78 | -70.24 |
| SNS-9 | 1.58 | 29.58 | -55.54 |
Note: The kinetic parameters show a wide range of values, indicating that no simple correlation could be established between these parameters, thermal stability, and the specific substitutions on the pyrimidine rings. scielo.org.co
In the context of iodine-containing heterocycles, studies on N-heterocycle-stabilized iodanes provide relevant insights. chemrxiv.orgbeilstein-journals.org The thermal stability of these hypervalent iodine compounds has been systematically investigated using TGA and DSC. chemrxiv.orgbeilstein-journals.org These analyses revealed peak decomposition temperatures (Tpeak) ranging from 120 to 270 °C and decomposition enthalpies (ΔHdec) from -29.81 to 141.13 kJ/mol. beilstein-journals.orgbeilstein-journals.org For example, N-heterocycle-stabilized iodanes bearing pyrazole (B372694) ligands showed decomposition enthalpies between 29.8 and 36.1 kJ/mol, while those with benzimidazole (B57391) ligands had higher ΔHdec values of 58.5–76.4 kJ/mol. beilstein-journals.org Such studies highlight that the nature of the nitrogen-containing heterocycle significantly influences the thermal properties of the iodine-containing compound. chemrxiv.orgbeilstein-journals.org
Functionalized Polymers and Advanced Materials
The incorporation of this compound into polymer structures is a key strategy for developing advanced materials with specific, enhanced properties. Its role as a synthetic intermediate is crucial for creating functionalized polymers for applications in electronics and photonics.
Fluorescent probes are indispensable tools in bioimaging, providing dynamic information about the location and quantity of specific molecules within biological systems. nih.gov Near-infrared (NIR) fluorescent probes are particularly advantageous due to their deep tissue penetration and reduced autofluorescence. rsc.orgthno.org Organic fluorescent probes offer tunability in their optical properties through structural engineering. thno.org While direct examples of this compound in widely-used fluorescent probes are not extensively documented in the provided results, its derivatives, such as 5-Hydroxy-2-iodopyridine, are noted for their use in creating materials for bioimaging. advatechgroup.com The development of these probes often involves creating molecules that can be activated by specific analytes, leading to a change in their fluorescent properties. thno.org Ratiometric fluorescent probes, for example, change their emission wavelength upon binding to a target like Zn2+, allowing for quantitative measurements. mdpi.com
Biochemical Research and Molecular Interactions
In the realm of biochemistry, this compound and its derivatives serve as critical tools for investigating the intricate interactions between biomolecules.
Halogenated pyrimidines, including iodo-derivatives, are instrumental in studying the interactions between nucleic acids (DNA and RNA) and proteins. glenresearch.com Nucleic acids are polymers of nucleotides, which consist of a sugar, a phosphate (B84403) group, and a nitrogenous base (a purine (B94841) or a pyrimidine). libretexts.orgtexasgateway.org 5-Iodopyrimidine nucleosides can be incorporated into synthetic DNA and RNA oligonucleotides. glenresearch.com These modified oligonucleotides are used in photo-cross-linking experiments to identify the specific binding sites of proteins on a nucleic acid sequence. glenresearch.com This technique has been crucial in understanding ribonucleoprotein complexes that regulate gene expression. glenresearch.com Furthermore, reagents like methyl 5-iodopyridine-2-carboximidate have been developed to react with protein amino groups, creating heavy-atom derivatives that aid in the structural determination of proteins via X-ray diffraction. nih.gov
The study of enzyme kinetics is fundamental to understanding how enzymes catalyze biological reactions. numberanalytics.com Inhibitors are crucial tools in this field, as they provide insights into enzyme mechanisms and the nature of their active sites. du.ac.in Pyrimidine derivatives can act as probes in biochemical assays to help researchers understand enzyme mechanisms and molecular interactions. chemimpex.com By analyzing how a compound affects the rate of an enzyme-catalyzed reaction, researchers can deduce information about the enzyme's binding and catalytic steps. numberanalytics.com For instance, different types of inhibitors (competitive, noncompetitive) have distinct effects on the kinetic parameters of an enzyme. numberanalytics.com While specific studies detailing this compound as a direct enzyme inhibitor were not found, its role as a versatile intermediate allows for the synthesis of a wide range of derivatives that can be used to probe enzyme function.
Derivatives of this compound have been effectively used to investigate biochemical markers, particularly those associated with viral replication. A significant area of this research has been in the development of novel inhibitors for the Hepatitis B virus (HBV). nih.gov Studies have shown that 2-arylthio-5-iodo pyrimidine derivatives are effective against HBV. nih.gov To understand their mechanism, researchers conducted cell-based studies to probe biochemical markers such as HBeAg, HBsAg, intracellular HBV DNA, and pgRNA. nih.gov The isolation and study of viral replication compartments (RCs) from infected cells is another approach to understanding these processes. nih.gov These isolated RCs are functional and can synthesize viral DNA and RNA, offering a system to study the molecular mechanisms of viral replication and gene expression in detail. nih.gov
Conclusion
Direct Iodination Strategies
Direct iodination involves the introduction of an iodine atom onto the pyrimidine ring through the substitution of a hydrogen atom. This can be achieved via electrophilic iodination or through transition metal-catalyzed processes.
Electrophilic Iodination of Pyrimidine Rings
Electrophilic iodination is a common method for the synthesis of iodinated pyrimidines. This approach typically requires the activation of molecular iodine or the use of a more potent iodinating agent to overcome the inherent electron deficiency of the pyrimidine ring. The reactivity of the pyrimidine substrate is a key factor, with electron-rich derivatives undergoing iodination more readily.
Utilizing Iodine with Oxidants (e.g., H₂O₂)
The combination of molecular iodine with an oxidizing agent is an effective method for the electrophilic iodination of pyrimidines. Oxidants such as hydrogen peroxide (H₂O₂) are employed to generate a more electrophilic iodine species, facilitating the attack on the pyrimidine ring. acsgcipr.org This method is often preferred due to its relatively mild conditions and the use of environmentally benign reagents. researchgate.net For instance, the iodination of 2-aminopyrimidine (B69317) derivatives can be achieved using iodine in the presence of H₂O₂, where the amino group activates the ring towards electrophilic substitution. The reaction conditions, such as temperature and solvent, are crucial for controlling the regioselectivity and preventing over-iodination.
A study on the iodination of various activated pyrimidinediones demonstrated the use of a KI-VO(acac)₂-H₂O₂ system in an aqueous ethanolic medium with acetic acid. researchgate.net This system proved to be mild, efficient, and environmentally friendly for selective iodination at the C-5 position. researchgate.net Another example involves the synthesis of 2-amino-5-iodopyridine (B21400), a related heterocyclic compound, where 2-aminopyridine (B139424) is treated with iodine and hydrogen peroxide in water, offering a safe and pollution-free process. google.com
Table 1: Electrophilic Iodination of Pyrimidine Derivatives with Iodine and Oxidants
| Starting Material | Reagents | Solvent | Temperature | Product | Yield (%) | Reference |
| 2-Aminopyrimidine analog | I₂, H₂O₂ | Aqueous | <80°C | 2-Amino-5-iodopyrimidine analog | ~83 | |
| 2-Aminopyrimidine | I₂, H₂O₂ | Water | 80-90°C | 2-Amino-5-iodopyridine | Not specified | google.com |
| Pyrimidinediones | KI, VO(acac)₂, H₂O₂, AcOH | Aqueous Ethanol | Not specified | 5-Iodo-pyrimidinediones | Not specified | researchgate.net |
Note: The table is populated with data from available research. Specific yields and conditions can vary based on the substrate and reaction scale.
Solvent-Free Conditions (e.g., Mechanical Grinding with Nitrate (B79036) Salts)
In a move towards greener chemistry, solvent-free methods for the iodination of pyrimidines have been developed. researchgate.netnih.gov Mechanical grinding, or mechanochemistry, offers a simple, eco-friendly, and cost-effective alternative to traditional solvent-based reactions. researchgate.netnih.govsemanticscholar.org This technique involves grinding solid reactants together, often with a catalytic amount of a salt, to initiate the chemical transformation. researchgate.netnih.gov
One such method employs the grinding of pyrimidine derivatives with solid iodine and a nitrate salt, such as silver nitrate (AgNO₃), at room temperature. researchgate.netnih.gov This approach has been successfully applied to the C5-iodination of pyrimidines like uracil (B121893) and cytosine, affording high yields in a short reaction time (20–30 minutes). researchgate.netnih.govsemanticscholar.org The advantages of this method include a simple setup, high product yields (ranging from 70-98%), and environmentally friendly conditions. researchgate.netnih.govsemanticscholar.org
Table 2: Solvent-Free Iodination of Pyrimidine Derivatives by Mechanical Grinding
| Pyrimidine Derivative | Iodinating System | Reaction Time (min) | Yield (%) | Reference |
| Uracil | I₂ / AgNO₃ | 20-30 | 73 (with Ag₂SO₄) | nih.govsemanticscholar.org |
| Uridine | I₂ / AgNO₃ | 15 | 98 | researchgate.net |
| Cytosine | I₂ / AgNO₃ | 20-30 | High | researchgate.netnih.gov |
| 2'-OMe-uridine | I₂ / AgNO₃ | 15 | 98 | researchgate.net |
Note: This table highlights the efficiency of the solvent-free grinding method for various pyrimidine derivatives.
Palladium-Catalyzed Iodination
Palladium-catalyzed reactions represent a powerful tool for the selective functionalization of heterocyclic compounds, including pyrimidines. rsc.org While more commonly associated with cross-coupling reactions, palladium catalysis can also be employed for direct iodination. This method is particularly useful for achieving regioselectivity that may be difficult to obtain through traditional electrophilic substitution. rsc.org For instance, the synthesis of 5-bromo-2-iodopyrimidine (B48921) has been reported, which serves as a versatile intermediate for subsequent selective palladium-catalyzed cross-coupling reactions. rsc.org Palladium-catalyzed iodination allows for the specific introduction of iodine at the 2-position, even in the presence of other halogens on the pyrimidine ring. This selectivity is crucial for the convergent synthesis of complex substituted pyrimidines. rsc.org The development of efficient palladium catalysts has expanded the scope of these reactions, enabling the iodination of a variety of pyrimidine substrates under relatively mild conditions. ethz.chtandfonline.comnih.gov
Halogen Exchange Reactions
Halogen exchange, particularly the Finkelstein-type reaction, is a widely used and reliable method for the synthesis of this compound and its derivatives. This approach involves the substitution of a chlorine or bromine atom at the 2-position of the pyrimidine ring with iodine.
Finkelstein-type Reactions from Chloropyrimidines or Bromopyrimidines
The Finkelstein reaction is a classic nucleophilic substitution reaction where an alkyl or aryl halide is converted into another by reaction with a metal halide salt. jk-sci.combyjus.comwikipedia.org In the context of this compound synthesis, this typically involves treating a 2-chloropyrimidine (B141910) or 2-bromopyrimidine (B22483) with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent. thieme-connect.de
This method is advantageous due to its often mild reaction conditions and high yields. For example, 2-chloropyrimidine can be converted to this compound by reaction with hydroiodic acid at 0°C. elte.hu Similarly, 5-bromo-2-chloropyrimidine (B32469) can be transformed into 5-bromo-2-iodopyrimidine in high yield (84%) using sodium iodide and hydroiodic acid in chloroform (B151607). chemicalbook.com The reaction proceeds via a nucleophilic substitution mechanism, where the iodide ion displaces the chloride or bromide ion. The choice of solvent is critical; acetone (B3395972) is often used in classic Finkelstein reactions because sodium iodide is soluble in it, while the resulting sodium chloride or bromide is not, thus driving the reaction to completion. wikipedia.org However, for pyrimidine systems, other solvents like chloroform or dimethylformamide may be employed. thieme-connect.de
Table 3: Synthesis of this compound Derivatives via Finkelstein-type Reactions
| Starting Material | Reagents | Solvent | Temperature | Reaction Time (h) | Product | Yield (%) | Reference |
| 2-Chloropyrimidine | Hydroiodic acid (57%) | None | 0°C | 50 min | This compound | Not specified | elte.hu |
| 5-Bromo-2-chloropyrimidine | NaI, Hydroiodic acid (57 wt%) | Chloroform | 0°C to RT | 20 | 5-Bromo-2-iodopyrimidine | 84 | chemicalbook.com |
| 2,4,5,6-Tetrafluoropyrimidine | NaI | Anhydrous DMF | Not specified | Not specified | 2,4,6-Trifluoro-5-iodopyrimidine | 55 | thieme-connect.de |
Note: This table provides examples of the versatility of the Finkelstein-type reaction for synthesizing various iodinated pyrimidines.
Optimized Conditions and Scalability
The synthesis of this compound and its derivatives has been the subject of optimization to improve yields, reduce reaction times, and enhance scalability for potential industrial applications. A common and effective method is the halogen exchange (Finkelstein-type) reaction, starting from more readily available 2-chloropyrimidine or 2-bromopyrimidine.
Typical reaction conditions involve the use of sodium iodide or hydroiodic acid as the iodine source. For instance, the reaction of 2-chloropyrimidine with sodium iodide and hydroiodic acid (57 wt%) in chloroform at temperatures ranging from 0°C to room temperature for 20 hours has been reported. Controlling the temperature during the addition of iodine is a critical parameter to prevent the formation of side products and maximize the yield.
For large-scale production, the halogen exchange method is often considered optimal due to its simplicity and high yield. Research into scalable synthesis has explored various conditions. For example, a convenient and scalable method for preparing 2-amino-5-bromo-3-iodopyridine (B1270907) has been developed, achieving a total yield of 70%. ijssst.info The optimization of this process involved specific molar ratios and reaction times, highlighting the feasibility of scaling up the production. ijssst.info Furthermore, the development of flow chemistry systems and microwave-assisted Ullmann coupling has shown promise in reducing reaction times while maintaining comparable yields, offering a pathway to more efficient and scalable syntheses. chemrxiv.org
Table 1: Comparison of Synthetic Methods for Iodopyrimidine Derivatives
| Method | Starting Material | Reagents/Conditions | Yield (%) | Scalability |
|---|---|---|---|---|
| Halogen Exchange | 2-Chloro-5-methylpyridine | NaI, H₂SO₄, NaNO₂ | 65-70 | High |
| Chlorination | 4-Iodopyridine | PCl₃ | 75-80 | Moderate |
| Multi-Step Synthesis | 2-Chloro-5-methylpyridine | H₂O₂, HNO₃/H₂SO₄, Fe/Acetic Acid, NaNO₂/H₂SO₄, NaI | 35-40 | Low |
This table provides a comparative analysis of different synthetic methods for iodopyrimidine derivatives, highlighting key aspects such as yield and scalability.
Multi-Step Synthesis Approaches
Multi-step synthesis strategies are crucial for accessing more complex and functionally diverse this compound derivatives. These approaches often involve the initial preparation of a functionalized pyrimidine core, followed by sequential transformations to introduce the desired substituents.
Preparation of Functionalized this compound Intermediates (e.g., 5-Iodo-2-benzylthiopyrimidines)
A notable example of a multi-step approach is the synthesis of 4-substituted-5-iodo-2-benzylthiopyrimidines. nih.govresearchgate.netsemanticscholar.orgresearchgate.net This process typically begins with the iodination of 2-benzylthiopyrimidine in the presence of a base to yield 5-iodo-2-benzylthiopyrimidine. nih.govresearchgate.netsemanticscholar.orgresearchgate.net This intermediate serves as a versatile platform for further functionalization.
The synthesis of 5-bromo-2-iodopyrimidine is another important example, as this compound acts as a valuable intermediate for selective palladium-catalyzed cross-coupling reactions. rsc.org Its synthesis has been described as simple and allows for efficient convergent syntheses of various substituted pyrimidines. rsc.org
Sequential Functional Group Transformations
Following the preparation of a functionalized this compound intermediate, a variety of sequential functional group transformations can be employed to build molecular complexity. For instance, 5-iodo-2-benzylthiopyrimidine can undergo chlorination with reagents like phosphorus oxychloride (POCl₃) to furnish 4-chloro-5-iodo-2-benzylthiopyrimidine. nih.govresearchgate.netsemanticscholar.org This chlorinated intermediate is then susceptible to nucleophilic substitution with various amines, such as substituted aromatic amines or 2-aminopyridine, to yield a range of 4-amino-5-iodo-2-benzylthiopyrimidines. nih.govresearchgate.netsemanticscholar.org
This stepwise approach allows for the systematic introduction of different functional groups, enabling the synthesis of a library of derivatives for various applications. The ability to perform selective reactions at different positions on the pyrimidine ring is a key advantage of these multi-step strategies. rsc.org
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, and the synthesis of this compound and its derivatives is no exception. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.
One significant advancement is the development of solvent-free mechanochemistry for the iodination of pyrimidines. nih.govnih.govresearchgate.net This method involves the mechanical grinding of the reactants, such as uracil or cytosine derivatives, with molecular iodine (I₂) and a nitrate salt like silver nitrate (AgNO₃). nih.govnih.govresearchgate.net This solid-state reaction offers several advantages, including short reaction times (20–30 minutes), high yields (70–98%), a simple setup, and the avoidance of toxic solvents and acidic reagents like sulfuric and nitric acid. nih.govnih.gov
Another green approach involves the use of aqueous hydrogen peroxide as an oxidant in iodination reactions. manac-inc.co.jp This method provides a more environmentally benign alternative to traditional oxidants. Furthermore, the use of water as a solvent in the synthesis of pyrimidine derivatives is a key aspect of green chemistry. google.comresearchgate.netscirp.org For example, a method for synthesizing 2-amino-5-iodopyridine has been developed using water as the solvent, which eliminates the generation of organic waste liquid and simplifies the workup procedure. google.com These approaches not only reduce the environmental impact of the synthesis but can also lead to more cost-effective and safer processes. asianpubs.org
Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, enabling the introduction of diverse functionalities at the C2-position of the pyrimidine ring.
Palladium catalysts, often in combination with specific ligands, facilitate the coupling of this compound with a variety of organometallic reagents and other nucleophiles. nih.gov The general mechanism for these reactions typically involves three key steps: oxidative addition of the aryl halide to a low-valent palladium complex, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the active catalyst. yonedalabs.comlibretexts.orgresearchgate.net The reactivity of the C-I bond in this compound makes it a highly effective electrophile in these catalytic cycles. libretexts.org
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org this compound readily participates in Suzuki-Miyaura coupling reactions with various arylboronic acids. For instance, the reaction of 5-bromo-2-iodopyrimidine with a range of arylboronic acids, catalyzed by a palladium complex, selectively yields 2-aryl-5-bromopyrimidines, demonstrating the higher reactivity of the C-I bond over the C-Br bond. rsc.org
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For example, a catalyst system based on Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand has been shown to be effective for the coupling of 2-pyridylboronates, which can be prepared from 2-iodopyridine (B156620). nih.gov While specific examples focusing solely on this compound are part of broader studies, the principles apply. The reaction of 2-iodopyridine with arylboronic acids has been successfully carried out using a heterogeneous palladium catalyst on a thermo-responsive polymer in water, suggesting potential for green chemistry applications. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyridines and Pyrimidines
| Electrophile | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-iodopyrimidine | Arylboronic acid | Pd(PPh₃)₄ | 2-Aryl-5-bromopyrimidine | - | rsc.org |
| 2-Iodopyridine | Phenylboronic acid | 7% Pd/WA30 | 2-Phenylpyridine | - | mdpi.com |
| 2-Iodopyridine | Arylboronic acid | Pd on thermo-responsive polymer | 2-Arylpyridine | Moderate | rsc.org |
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the alkynylation of this compound. The synthesis of various 2-alkynylpyrimidine derivatives has been achieved through the Sonogashira coupling of this compound with terminal alkynes. researchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, like CuI, in the presence of a base. wikipedia.orgresearchgate.net
For example, the Sonogashira coupling of 2,4-diamino-6-iodopyrimidine (B2689892) with various alkynes using Pd(PPh₃)₂Cl₂ as a catalyst successfully yielded a series of 6-alkynyl-2,4-diaminopyrimidine derivatives. researchgate.net Similarly, a microwave-assisted tandem Heck-Sonogashira cross-coupling reaction has been developed for 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol with various aryl alkynes, demonstrating the versatility of this methodology. acs.org
Table 2: Examples of Sonogashira Coupling with Iodinated Pyrimidines
| Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,4-Diamino-6-iodopyrimidine | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | 6-Alkynyl-2,4-diaminopyrimidine derivatives | - | researchgate.net |
| 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol | Various aryl alkynes | - | 5-Enynyl substituted pyrimidines | Moderate to high | acs.org |
| 2-Iodopyridine | Phenylacetylene | FeCl₃ / PPh₃ | 2-(Phenylethynyl)pyridine | Good to excellent | lookchem.com |
Palladium-catalyzed C-S cross-coupling reactions provide a direct route to aryl thioethers. While less common than C-C and C-N coupling reactions, this method has been applied to heteroaryl halides. Research has shown that using monophosphine ligands can lead to more effective catalysis for the C-S cross-coupling of 2,4-dihalopyrimidines, allowing for milder reaction conditions. researchgate.net This suggests that this compound would be a suitable substrate for such transformations, likely exhibiting high reactivity at the C2 position. The synthesis of S-aryl substituted derivatives from a pyrido[2,3-d]pyrimidinone precursor has been achieved using CuI and 2-picolinic acid, indicating that copper-catalyzed systems are also viable for C-S bond formation. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond. libretexts.org This reaction has been successfully applied to halogenated pyrimidines. For instance, an L6-based palladium catalyst facilitated the reaction between this compound and an ortho-substituted aniline. acs.org The choice of ligand is critical in these reactions. The selective C-N cross-coupling of 2-fluoro-4-iodopyridine (B1312466) with aromatic amines occurs exclusively at the 4-position under Buchwald-Hartwig conditions, highlighting the influence of the catalyst and substrate on regioselectivity. researchgate.net This contrasts with traditional nucleophilic aromatic substitution, where reaction at the 2-position is often favored. researchgate.net The use of specific ligands can direct the reaction to a particular site on a dihalogenated heterocycle. researchgate.net
Table 3: Examples of Buchwald-Hartwig Amination with Halogenated Pyridines and Pyrimidines
| Electrophile | Amine | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | ortho-Substituted aniline | L6-based Pd catalyst | 2-(Arylamino)pyrimidine | - | acs.org |
| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂ / BINAP | 4-Amino-2-fluoropyridine | Good | researchgate.net |
| Aryl Iodide | Primary and secondary amines | Ni(acac)₂ / Phenylboronic ester | N-Aryl amine | High | acs.orgnih.gov |
The efficiency and selectivity of palladium-catalyzed cross-coupling reactions of this compound are highly dependent on the catalytic system, particularly the choice of ligand. nih.gov Phosphine ligands are the most common, with their electronic and steric properties being tunable to optimize reactivity. libretexts.org For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like those from the Buchwald group have shown high efficacy. libretexts.orgacs.org N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and catalytic activity. nih.govharvard.edulibretexts.org
In Sonogashira couplings, palladium complexes with phosphine ligands such as PPh₃ are standard, often used with a copper(I) co-catalyst. wikipedia.orglibretexts.org However, copper-free conditions have also been developed. organic-chemistry.org For C-S cross-coupling, monophosphine ligands have been found to be more effective than the traditionally used chelating bisphosphine ligands. researchgate.net In Buchwald-Hartwig aminations, a variety of phosphine ligands, including bidentate ligands like BINAP and bulky monodentate ligands, have been employed to achieve high yields and functional group tolerance. acs.orgresearchgate.net The optimization of the ligand-palladium system is a continuous area of research aimed at improving reaction scope, efficiency, and conditions for the cross-coupling of heteroaryl halides like this compound. acs.orgrsc.org
Palladium-Catalyzed Cross-Coupling Reactions
Catalytic Systems and Ligand Optimization
Role of Ligands (e.g., XPhos, SPhos, BINAP, XANTPHOS)
The choice of ligand is crucial in palladium-catalyzed cross-coupling reactions as it influences the catalyst's stability, activity, and selectivity. Ligands affect the metal center's steric and electronic properties, which in turn impacts the rates of oxidative addition and reductive elimination. nih.govrug.nl
Bulky Biaryl Monophosphine Ligands (e.g., XPhos, SPhos): Ligands like XPhos and SPhos, developed by the Buchwald group, are known for their bulk and electron-rich nature. acs.orgwikipedia.org This steric bulk promotes the formation of coordinatively unsaturated Pd(0) species, which enhances catalytic activity. nih.gov XPhos, for example, has proven effective in Buchwald-Hartwig amination of aryl chlorides and tosylates, as well as in Suzuki and copper-free Sonogashira couplings. wikipedia.org In the Suzuki-Miyaura coupling of electron-poor substrates, SPhos and XPhos showed product formation, while Xantphos did not lead to conversion under the tested conditions. acs.org
Bidentate Phosphine Ligands (e.g., BINAP, XANTPHOS): Bidentate ligands such as BINAP and XANTPHOS form chelate complexes with the palladium center. This chelation can suppress side reactions like β-hydride elimination. rsc.org XANTPHOS and P(t-Bu)₃ were found to be the most effective ligands in a multimetallic Pd/Ni-catalyzed C(sp²)–P cross-coupling reaction under aqueous micellar conditions. rsc.org For C–N cross-coupling reactions, BINAP and XantPhos are often good starting choices, particularly with bases like Cs₂CO₃ in solvents such as THF or toluene. rsc.org
The table below summarizes the application of these ligands in various cross-coupling reactions.
| Ligand | Type | Key Features | Application Examples |
| XPhos | Monodentate Biaryl Phosphine | Bulky and electron-rich, promotes reductive elimination. | Buchwald-Hartwig amination, Suzuki coupling, Sonogashira coupling. wikipedia.org |
| SPhos | Monodentate Biaryl Phosphine | Similar to XPhos, effective for electron-poor substrates. | Suzuki-Miyaura coupling. acs.org |
| BINAP | Bidentate Biaryl Phosphine | Chelating, suppresses side reactions. | C–N cross-coupling, amination reactions. rsc.org |
| XANTPHOS | Bidentate Phosphine | Wide bite angle, effective in various systems. | C–N cross-coupling, C(sp²)–P cross-coupling. rsc.orgrsc.org |
Effect of Bases and Solvents
The choice of base and solvent system is critical for the success of palladium-catalyzed cross-coupling reactions involving this compound and other haloheterocycles. These components can significantly influence reaction rates, yields, and even the selectivity of the transformation.
Bases: The base plays multiple roles in the catalytic cycle, most notably in the transmetalation step of Suzuki-Miyaura coupling and as a proton scavenger in reactions like the Heck and Sonogashira couplings. The strength and nature of the base can have a profound impact on the reaction outcome. For instance, in the Suzuki-Miyaura coupling of electron-poor substrates, the choice between Na₂CO₃, K₂CO₃, and Cs₂CO₃ had a meaningful impact on yield and side product formation, with K₂CO₃ proving optimal in certain cases with XPhos and SPhos ligands. acs.org For more challenging C-N cross-couplings, stronger bases like sodium tert-butoxide (t-BuONa) may be required in conjunction with highly active catalyst systems. rsc.org
Solvents: The solvent must be capable of dissolving the reactants, catalyst, and intermediates to facilitate the reaction. For cross-coupling reactions involving polar substrates like unprotected nucleosides, finding a suitable solvent that can solubilize both the hydrophilic substrate and the often hydrophobic catalyst is a key challenge. mdpi.com Aprotic dipolar solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly employed. rsc.orgelte.hu In some cases, aqueous or mixed-solvent systems are used. For example, a protocol for Suzuki-Miyaura couplings of bromoquinolines was developed in water using a surfactant. nih.gov The optimization of Heck coupling with t-butyl acrylate (B77674) found DMF to be the optimal solvent. eie.gr
The following table outlines the effects of different bases and solvents on specific cross-coupling reactions.
| Reaction Type | Base | Solvent | Observations |
| Suzuki-Miyaura | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene | The cation of the carbonate base significantly influenced the yield and formation of side products. acs.org |
| C-N Cross-Coupling | Cs₂CO₃ | THF or Toluene | Good starting conditions for many heteroaryl halides. rsc.org |
| C-N Cross-Coupling | t-BuONa | Toluene | Beneficial for more challenging substrates like acyclic secondary amines. rsc.org |
| Heck Coupling | K₂CO₃ or Na₂CO₃ | DMF | Inorganic bases were superior to amines, and DMF was the optimal solvent. eie.gr |
| Ullmann Coupling | None (reductant is copper) | DMF | Absolute DMF was used for the homocoupling of this compound. elte.hu |
| Ni-catalyzed Reductive Coupling | None | DMA/THF | A mixture of N,N-dimethylacetamide (DMA) and tetrahydrofuran (THF) was used. nih.gov |
Regioselectivity and Chemoselectivity in Cross-Coupling
Regioselectivity and chemoselectivity are paramount in the synthesis of complex molecules from polyhalogenated precursors like dihalopyrimidines. The ability to selectively functionalize one position over another allows for the sequential and controlled construction of target structures.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. In the context of polyhalogenated heterocycles, this typically involves the selective coupling at one carbon-halogen bond over another (e.g., C-I vs. C-Br vs. C-Cl). The reactivity order is generally I > Br > Cl > F. scispace.com This intrinsic difference in reactivity is often exploited for selective cross-coupling reactions. For example, the Suzuki-Miyaura reaction on 5-bromo-2-iodopyrimidine proceeds selectively at the C2-position (C-I bond) with various arylboronic acids and alkynylzincs. rsc.org Similarly, reactions on 3,5-dibromo-2-chloropyrazine (B586033) showed excellent chemoselectivity for coupling at the bromo positions over the chloro position. researchgate.net
Regioselectivity: This refers to the preferential reaction at one position over another isomeric position. In polyhalogenated pyrimidines, regioselectivity can be influenced by electronic effects, steric hindrance, and the nature of the catalyst system. For 2,4-dihalopyrimidines, cross-coupling reactions often favor the C4-position. researchgate.net However, this selectivity can be altered. For instance, in the cross-coupling of 2,4-dichloropyridines, a very sterically hindered N-heterocyclic carbene (NHC) ligand was shown to promote high selectivity for the C4-position, a case of ligand-controlled regioselectivity. nih.gov In contrast, some catalyst systems can favor the C2-position. The development of C2-selective palladium-catalyzed C-S cross-coupling of 2,4-dihalopyrimidines has also been reported. researchgate.net
The following table illustrates examples of selective cross-coupling reactions.
| Substrate | Coupling Partner | Catalyst/Ligand | Selectivity | Product Type |
| 5-Bromo-2-iodopyrimidine | Arylboronic acids | Palladium catalyst | Chemoselective at C2-I bond | 2-Aryl-5-bromopyrimidines rsc.org |
| 5-Bromo-2-iodopyrimidine | Alkynylzincs | Palladium catalyst | Chemoselective at C2-I bond | 2-Alkynyl-5-bromopyrimidines rsc.org |
| 2,4-Dichloropyrimidines | Phenylboronic acid | Palladium catalyst | Regioselective at C4 | 2-Chloro-4-phenylpyrimidine researchgate.net |
| 2,4-Dichloropyridines | Organoboron reagents | Pd(PEPPSI)(IPr) | Regioselective at C4 | 4-Substituted-2-chloropyridines nih.gov |
| 2,4-Dihalopyrimidines | Thiols | (η3-1-tBu-indenyl)Pd(Cl)(L) | Regioselective at C2 | 2-Thio-4-halopyrimidines researchgate.net |
Scope of Coupling Partners
The versatility of palladium-catalyzed cross-coupling reactions with this compound is demonstrated by the wide range of nucleophilic coupling partners that can be employed. This allows for the introduction of diverse functionalities at the 2-position of the pyrimidine ring.
Organoboronic Acids (Suzuki-Miyaura Coupling): This is a widely used method for forming C-C bonds. A simple synthesis of 5-bromo-2-iodopyrimidine has been described, followed by its use in selective palladium-catalyzed cross-coupling reactions with a broad range of arylboronic acids to efficiently produce substituted pyrimidine compounds. rsc.org
Alkynylzinc Reagents (Negishi-type Coupling): this compound can be coupled with alkynylzinc reagents. This reaction has been demonstrated with 5-bromo-2-iodopyrimidine, showcasing the selective reaction at the iodo-substituted position to yield 2-alkynyl-5-bromopyrimidines. rsc.org
Alpha-Chloronitriles (Reductive Cross-Coupling): A nickel-catalyzed asymmetric reductive cross-coupling has been developed between heteroaryl iodides, including C2-substituted pyrimidines, and α-chloronitriles. This method provides enantioenriched α,α-disubstituted nitriles. nih.govacs.org
Carboxylic Acids (Decarboxylative Coupling): While direct examples with this compound are less common in the provided context, decarboxylative couplings are a known strategy. For instance, CuI/1,10-phenanthroline has been used to promote the decarboxylation of 2,3-diarylacrylic acids. semanticscholar.org
The following table summarizes the scope of coupling partners for pyrimidine-based substrates.
| Coupling Partner | Reaction Type | Substrate Example | Catalyst System | Product Type |
| Organoboronic Acids | Suzuki-Miyaura | 5-Bromo-2-iodopyrimidine | Palladium | 2-Aryl-5-bromopyrimidines rsc.org |
| Alkynylzinc Reagents | Negishi-type | 5-Bromo-2-iodopyrimidine | Palladium | 2-Alkynyl-5-bromopyrimidines rsc.org |
| α-Chloronitriles | Asymmetric Reductive Cross-Coupling | C2-substituted iodopyrimidines | Nickel/Chiral PHOX Ligand | Enantioenriched α-(pyrimidin-2-yl) nitriles nih.gov |
| Thiols | Thiolation | 2,4-Dihalopyrimidines | Palladium | Aryl thioethers researchgate.net |
| Terminal Alkynes | Sonogashira | Acyl chlorides | Heterogeneous Palladium | 1,3-disubstituted prop-2-yn-1-ones eie.gr |
Ullmann Coupling
The Ullmann coupling is a classic method for forming carbon-carbon bonds, typically involving the reaction of two aryl halides in the presence of copper. This reaction has been successfully applied to this compound for the synthesis of 2,2'-bipyrimidine (B1330215).
A high-yield synthesis of 2,2'-bipyrimidine was developed using the Ullmann coupling of this compound. nih.govcapes.gov.br The procedure involves reacting this compound with activated copper powder in absolute dimethylformamide (DMF). elte.hu The reaction is initiated at a temperature between 80 and 85 °C and then elevated to 120-130 °C to complete the coupling. elte.hu This method proved to be more reliable and higher yielding than previous attempts using 2-bromopyrimidine or nickel-assisted couplings of 2-chloropyrimidine. elte.hu
The improved procedure was also extended to the synthesis of substituted 2,2'-bipyrimidines, such as 4,4',6,6'-tetramethyl-2,2'-bipyrimidine and 5,5'-dibromo-2,2'-bipyrimidine. elte.hunih.gov The higher reactivity of iodoaryl compounds compared to their chloro- or bromo- counterparts in coupling reactions makes this compound an excellent substrate for this transformation. elte.hu
The table below details the conditions and outcomes of the Ullmann coupling of this compound.
| Reactant | Reagent | Solvent | Temperature | Product | Yield |
| This compound | Activated Copper Powder | Absolute DMF | 80-85 °C then 120-130 °C | 2,2'-Bipyrimidine | High Yield elte.hunih.gov |
| 2-Iodo-4,6-dimethylpyrimidine | Activated Copper Powder | Absolute DMF | Not specified | 4,4',6,6'-Tetramethyl-2,2'-bipyrimidine | Not specified elte.hu |
| 5-Bromo-2-iodopyrimidine | Activated Copper Powder | Absolute DMF | Not specified | 5,5'-Dibromo-2,2'-bipyrimidine | Not specified elte.hu |
Nickel-Catalyzed Asymmetric Reductive Cross-Coupling
A significant advancement in the functionalization of heteroaromatics is the development of nickel-catalyzed asymmetric reductive cross-coupling reactions. These methods forge C-C bonds between two electrophiles, typically an aryl halide and an alkyl halide, using a stoichiometric reductant like manganese (Mn⁰) or zinc (Zn⁰) to regenerate the active nickel catalyst. nih.gov
A notable application involving a pyrimidine derivative is the Ni-catalyzed asymmetric reductive cross-coupling of heteroaryl iodides with α-chloronitriles. nih.govacs.org This reaction provides a direct route to enantioenriched α,α-disubstituted nitriles, which are valuable synthetic intermediates. The reaction proceeds at room temperature and avoids the need to pre-generate sensitive organometallic nucleophiles. nih.gov
For the coupling of this compound derivatives with α-chloronitriles, a chiral PHOX ligand (pybox-type ligand) was identified as providing the products in good yields and with high enantiomeric excess (ee). nih.gov The reaction tolerates a variety of C2-substituted pyrimidines. However, pyrimidines lacking a substituent at the C2 position were found to be poor substrates, which is presumed to be due to the increased Lewis basicity of the nitrogen atom. nih.gov The reaction demonstrates good chemoselectivity, as illustrated by the selective coupling at the iodo-position of 2-chloro-5-iodopyridine. nih.gov
The table below summarizes the key aspects of this nickel-catalyzed reaction.
| Heteroaryl Iodide | C(sp³) Electrophile | Catalyst System | Reductant | Key Features |
| C2-substituted 2-Iodopyrimidines | α-Chloronitriles | NiBr₂·diglyme / Chiral PHOX ligand | Mn⁰ | Good yields and high enantioinduction; proceeds at room temperature. nih.gov |
| 5-Iodopyridines | α-Chloronitriles | NiBr₂·diglyme / Chiral PHOX ligand | Mn⁰ | Demonstrates good chemoselectivity (iodo vs. chloro/bromo). nih.gov |
| 2-Iodothiophene | α-Chloronitriles | NiBr₂·diglyme / Chiral PHOX ligand | Mn⁰ | Tolerates S-heterocyclic coupling partners. nih.gov |
This methodology represents the first example of a Ni-catalyzed asymmetric reductive cross-coupling that is tolerant of N- and S-heterocyclic partners, highlighting its potential for synthesizing complex, enantioenriched molecules for medicinal chemistry and other applications. nih.gov
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of this compound's reactivity, allowing for the introduction of a wide array of functional groups.
Selective Replacement of the Iodine Atom
The iodine atom in this compound serves as an excellent leaving group, facilitating its replacement by various nucleophiles. vulcanchem.com This selective substitution is a key feature in the synthesis of more complex pyrimidine derivatives. For instance, the iodine can be displaced by nucleophiles such as sodium methoxide (B1231860) or potassium tert-butoxide in polar solvents. This reactivity is fundamental to its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.com
The enhanced reactivity of the C-I bond is attributed to the polarizability of the iodine atom and its ability to stabilize the negative charge in the transition state. This characteristic allows for efficient displacement under relatively mild conditions. sci-hub.se
Regiochemistry of Substitution (e.g., Ortho vs. Para)
In substituted pyrimidine rings, the position of nucleophilic attack is influenced by the electronic effects of the substituents. For di- or poly-substituted pyrimidines containing a 2-iodo group, the regiochemistry of substitution can be complex.
For example, in the case of 2,3,5,6-tetrachloro-4-iodopyridine, a related heterocyclic compound, the regiochemistry of nucleophilic substitution is dictated by the nature of the nucleophile based on the Hard and Soft Acids and Bases (HSAB) principle. Hard nucleophiles, such as those with oxygen or nitrogen centers, tend to replace a chlorine atom at the ortho position (C2 or C6). In contrast, softer nucleophiles, like those with sulfur centers, preferentially displace the iodine atom at the para position (C4). orgchemres.org This principle suggests that in a similar pyrimidine system, the interplay between the electronic nature of the nucleophile and the leaving group ability of the halogens would determine the site of substitution.
In palladium-catalyzed cross-coupling reactions of dihaloheteroarenes, the bond adjacent to a heteroatom is typically the most reactive. researchgate.net However, the regioselectivity can be influenced by the specific ligands used in the catalytic system. chemrxiv.orgmdpi.comnsf.gov For instance, in the cross-coupling of 2,4-dihalopyridines, it is challenging to invert the inherent preference for reaction at the C2 position. nsf.gov
Homocoupling Reactions (e.g., of Aryl Iodides)
This compound can undergo homocoupling reactions to form bipyrimidine structures. These reactions are often catalyzed by transition metals like palladium. mdpi.comclockss.org For example, palladium-catalyzed homocoupling of 2-iodopyridine has been reported, although in some cases, it can be an undesired side reaction competing with cross-coupling processes. clockss.orgmdpi.com
The Ullmann homocoupling of aryl iodides, including heteroaryl iodides like 2-iodopyridine, can be achieved using gold nanoparticles as catalysts, yielding the corresponding bipyridine. mdpi.com The efficiency of these reactions can be influenced by both steric and electronic effects of other substituents on the ring. mdpi.com In some palladium-catalyzed systems, the homocoupling of 2-iodopyridine has been observed with moderate yields. rsc.org
| Substrate | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Iodopyridine | DMF-stabilized Au nanoparticles, 150°C, 48h | 2,2'-Bipyridine | 50% | mdpi.com |
| 2-Iodopyridine | Pd(OAc)₂, Cs₂CO₃, 1,4-butanediol, 75°C, 24h | 2,2'-Bipyridine | 59% | rsc.org |
Computational Chemistry in Reactivity Studies
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the reactivity of molecules like this compound.
DFT (Density Functional Theory) Studies of Transition States
DFT calculations are employed to model the transition states of reactions involving this compound, providing insights into reaction mechanisms and activation energies. For instance, DFT can be used to study the transition states in cross-coupling reactions, helping to elucidate the factors that control reactivity and selectivity. The B3LYP functional is a common choice for such studies. mdpi.com These computational approaches can also be used to investigate the effect of solvents on the reaction pathways, using both implicit and explicit solvent models. researchgate.net
Modeling Site-Selectivity in Oxidative Addition Reactions
A critical step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) complex. DFT modeling is instrumental in predicting and explaining the site-selectivity of this step, especially in molecules with multiple potential reaction sites. researchgate.netresearchgate.net
Analysis of Fragmentation Dynamics (e.g., X-ray Induced Coulomb Explosion)
The study of molecular fragmentation dynamics provides deep insight into the intricate processes of bond breaking and electron rearrangement following high-energy excitation. One powerful technique for this is Coulomb explosion imaging, which has been successfully applied to molecules structurally similar to this compound, such as 2-iodopyridine and 2-iodopyrazine. researchgate.netosti.gov This method utilizes intense, ultrashort pulses from an X-ray free-electron laser (XFEL) to induce rapid and complete ionization of a molecule. researchgate.net
The process begins with the X-ray pulse stripping a large number of electrons from the molecule in a few femtoseconds (10⁻¹⁵ s). researchgate.netosti.gov This sudden loss of electrons leaves behind a highly charged cation where the powerful electrostatic repulsion between the now-positive atomic cores, a phenomenon known as a Coulomb explosion, causes the molecule to violently fly apart. osti.gov By using multi-coincidence techniques to detect the momentum vectors of all resulting ionic fragments, a complete, three-dimensional picture of the molecular structure at the moment of explosion can be reconstructed. researchgate.net
Intriguingly, this technique has overcome previous limitations, allowing for the imaging of complex molecules containing ten or more atoms, including all hydrogen atoms. researchgate.netosti.gov For 2-iodopyridine, analysis of the final ion momenta reveals correlations that reflect collisions between atoms during the fragmentation process. osti.gov Theoretical modeling and statistical analysis of the explosion dynamics, when compared with experimental data, allow for the tracing of ultrafast events like hydrogen emission and provide information on intramolecular electron rearrangement. researchgate.netosti.gov This combination of experimental imaging and theoretical simulation represents a significant step toward the goal of imaging femtosecond chemistry in real time. researchgate.net
Intermediate Species and Reaction Mechanisms
Understanding the transient species and the pathways through which reactions proceed is fundamental to controlling chemical transformations. For this compound, investigations have highlighted the critical role of organometallic intermediates, synergistic bimetallic systems, and the in-situ generation of reactive species in defining its reactivity.
Organometallic reagents are crucial in organic synthesis, and aryllithiums, often prepared via halogen-lithium exchange, are common intermediates. uni-muenchen.de In the context of this compound and related aryliodides, more complex organometallic intermediates have been identified, particularly those involving manganese. ub.edu The reaction of aryliodides with lithium manganates leads to the formation of (aryl)lithium manganate (B1198562) intermediates. ub.edu
These species represent a departure from typical polar organolithium (RLi) or Grignard (RMgX) reagents. ub.edu The formation of these mixed Li/Mn organometallic intermediates is a key step that precedes subsequent bond-forming reactions. ub.edu For example, the reaction of an aryliodide with the lithium-rich manganate [Li₂Mn(CH₂SiMe₃)₄] directly generates a Li₂MnAr₄ intermediate through a manganese-iodine exchange. ub.edu The constitution of these intermediates, which can be elucidated by techniques like X-ray crystallography, is critical to their reactivity. ub.eduresearchgate.net
The combination of different metals can lead to synergistic effects, creating reagents with unique and enhanced reactivity not seen with single-metal species. researchgate.net A prominent example is the partnership between lithium and manganese(II) in promoting manganese-iodine exchange reactions with aryliodides. ub.edu
While homometallic manganese reagents (MnR₂) are generally ineffective at promoting Mn-I exchange, the combination with lithium to form higher-order lithium manganates dramatically increases reactivity. ub.eduresearchgate.net Specifically, the in-situ prepared, lithium-rich manganate Li₂MnR₄ (where R = CH₂SiMe₃) has been shown to achieve near-quantitative conversion in Mn-I exchange reactions even at very low temperatures (-78 °C). researchgate.net This is in stark contrast to the triorganomanganate LiMnR₃, which gives a much lower conversion, or the Grignard-derived equivalent, which shows minimal reactivity without the addition of a lithium salt. ub.eduresearchgate.net This enhanced reactivity highlights a crucial, synergistic role for lithium in facilitating the transformation, likely by forming a more reactive ate complex. ub.eduresearchgate.net
Table 1: Effect of Li/Mn Reagent Composition on Mn-I Exchange Conversion
| Reagent | Temperature (°C) | Time (min) | Conversion (%) | Reference |
|---|---|---|---|---|
| MnR₂ | 20 | N/A | 0 | researchgate.net |
| LiMnR₃ | -20 | 15 | 53 | researchgate.net |
| Li₂MnR₄ | -78 | 15 | 95 | researchgate.net |
| Mg-derived analogue + 2 eq. LiCl | Room Temp | 300 | 83 | ub.edu |
The direct use of certain reactive species can be hampered by their instability or difficult handling. A powerful strategy to overcome this is the in situ generation of the reactive intermediate from a stable precursor. This approach has been successfully used in the sulfonylation of (hetero)aryl iodides, including 2-iodopyridine, using sodium dithionite (B78146) (Na₂S₂O₄) as a source of sulfonyl groups. researchgate.netresearchgate.net
In this process, the key intermediate, a sodium sulfinate, is generated in situ and immediately reacts further. researchgate.netresearchgate.net This catalyst-free method allows for the synthesis of various sulfones and sulfonamides from 2-iodopyridine by reacting it with sodium dithionite in the presence of an appropriate alkyl bromide or amine. researchgate.netresearchgate.net The transformation is believed to proceed through a radical process initiated by the sodium dithionite. researchgate.net This method provides a convenient and operationally simple route to valuable sulfonyl-containing compounds from readily available starting materials. researchgate.netresearchgate.net
Table 2: Synthesis of Sulfonyl Compounds from 2-Iodopyridine via In Situ Generated Sodium Sulfinate
| Reactant | Product Type | Product Name | Isolated Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl bromide | Sulfone | 2-(Benzylsulfonyl)pyridine | 85 | researchgate.net |
| Allyl bromide | Sulfone | 2-(Allylsulfonyl)pyridine | 75 | researchgate.net |
| Morpholine | Sulfonamide | 4-(Pyridin-2-ylsulfonyl)morpholine | 76 | researchgate.net |
| Pyrrolidine | Sulfonamide | 1-(Pyridin-2-ylsulfonyl)pyrrolidine | 71 | researchgate.net |
Research and Development in Pharmaceutical and Agrochemical Sciences
Pharmaceutical Development
The pyrimidine (B1678525) nucleus is a fundamental component of nucleic acids and numerous therapeutic agents, highlighting its significance in medicinal chemistry. nih.gov The introduction of an iodine atom at the 2-position of the pyrimidine ring creates a reactive site amenable to a variety of chemical transformations, particularly cross-coupling reactions like the Suzuki and Sonogashira reactions. researchgate.netmdpi.com These reactions allow for the facile introduction of diverse molecular fragments, enabling the synthesis of large libraries of compounds for biological screening.
Synthesis of Antiviral Agents (e.g., against HBV, anti-HIV)
The pyrimidine scaffold is a cornerstone in the development of antiviral drugs, with numerous approved medications for treating viral infections like Hepatitis B (HBV) and Human Immunodeficiency Virus (HIV). nih.govapub.kr While direct synthesis of approved anti-HBV or anti-HIV drugs starting from 2-Iodopyrimidine is not extensively documented in readily available literature, the principles of pyrimidine chemistry strongly support its potential in this area. For instance, nucleoside reverse transcriptase inhibitors (NRTIs), a major class of anti-HIV drugs, are modified pyrimidine or purine (B94841) nucleosides. pharmacy180.com
Research has explored the synthesis of various 2'-azido-2',3'-dideoxypyrimidine nucleosides as potential anti-HIV agents. In one study, a 5-iodo analogue was synthesized, though it did not exhibit significant anti-HIV activity in the specific assays conducted. nih.gov Nevertheless, this highlights the exploration of iodinated pyrimidines in the quest for new antiviral compounds. The synthesis of novel pyrimidine derivatives via Suzuki cross-coupling reactions has also been investigated for their anti-HIV activity. Although the specific compounds synthesized in one such study showed limited selectivity, the synthetic strategy demonstrates a viable pathway for creating diverse pyrimidine-based molecules for antiviral screening. nih.gov
| Precursor Compound | Reaction Type | Target Compound Class | Antiviral Target |
| This compound Derivative | Halogenation/Debenzoylation | 2'-azido-2',3'-dideoxypyrimidine nucleosides | HIV |
| 6-chloro-pyrimidine derivative | Suzuki Cross-Coupling | 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs | HIV-1 and HIV-2 |
Development of Anticancer Agents
The development of anticancer agents represents a significant area where pyrimidine derivatives have made a substantial impact. nih.gov The versatility of the pyrimidine scaffold allows for the design of molecules that can interact with various biological targets involved in cancer progression. ugm.ac.id this compound, through reactions like the Sonogashira cross-coupling, serves as a valuable precursor for synthesizing alkynyl pyrimidine derivatives, which have shown cytostatic (cell growth inhibiting) properties. researchgate.netresearchgate.net
The synthesis of novel pyrimidine derivatives and their evaluation for anticancer activity is an active area of research. Studies have shown that pyrimidine-hydrazone hybrids and other derivatives exhibit inhibitory activity against various cancer cell lines, including colon, breast, lung, and cervical cancer. nih.gov The design of these compounds often involves creating hybrid molecules that combine the pyrimidine core with other pharmacologically active moieties to achieve a synergistic anticancer effect. nih.gov
| Starting Material | Key Reaction | Resulting Compound Class | Potential Anticancer Application |
| 2,4-diamino-6-iodopyrimidine (B2689892) | Sonogashira Cross-Coupling | Alkynyl pyrimidine derivatives | Cytostatic agents |
| 4,6-dichloropyrimidine-5-carbaldehyde | Multi-step synthesis | Pyrimidine-hydrazone hybrids | Inhibition of various cancer cell lines |
Kinase Inhibitors and Other Therapeutic Agents
Protein kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. rsc.org Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapies. wikipedia.org The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine ring of ATP, the natural substrate for kinases. rsc.org
The synthesis of pyrido[2,3-d]pyrimidine derivatives, which can be conceptually derived from pyrimidine precursors, has led to the discovery of potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) that are crucial for cell cycle regulation. nih.govnih.govnih.gov Research has demonstrated that these compounds can induce apoptosis (programmed cell death) in cancer cells. nih.gov
Tyrosine Kinase Inhibitors in Cancer Chemotherapy
Tyrosine kinases are a specific type of protein kinase that are frequently mutated or overexpressed in cancer, making them prime targets for drug development. youtube.comnih.govclevelandclinic.org Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of several types of cancer. wikipedia.org
While specific examples of FDA-approved TKIs directly synthesized from this compound are not prominent, the chemical principles are well-established. For instance, the synthesis of pyrido[2,3-d]pyrimidines has yielded potent and selective inhibitors of platelet-derived growth factor receptor (PDGFr) tyrosine kinase. nih.gov These compounds have demonstrated efficacy in blocking the growth of PDGF-dependent tumors in preclinical models. The general strategy involves the construction of the fused ring system and subsequent modification of substituents to optimize potency and selectivity.
| Compound Class | Target Kinase | Therapeutic Area |
| Pyrido[2,3-d]pyrimidines | Cyclin-Dependent Kinases (CDKs) | Cancer |
| Pyrido[2,3-d]pyrimidines | Platelet-Derived Growth Factor Receptor (PDGFr) | Cancer |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Cancer |
Design of Novel Compounds with Potential Therapeutic Effects
The chemical reactivity of this compound makes it an excellent starting point for the design and synthesis of novel bioactive molecules. mdpi.com Medicinal chemists utilize its ability to undergo various chemical transformations to create diverse libraries of compounds for screening against a wide range of biological targets. scholarsresearchlibrary.commdpi.com
The synthesis of 2,4-diaminopyrimidine derivatives, for example, has led to compounds with a broad spectrum of biological activities, including their use as anticancer agents. mdpi.com The design of such compounds often involves computational methods, such as molecular docking, to predict how they will interact with their target proteins, guiding the synthetic efforts towards molecules with higher potential for therapeutic efficacy. ugm.ac.id
Modification of Existing Drug Molecules for Improved Pharmacokinetics
Pharmacokinetics, which describes how a drug is absorbed, distributed, metabolized, and excreted by the body, is a critical factor in the success of any therapeutic agent. The modification of existing drug molecules to improve their pharmacokinetic properties is a common strategy in drug development. nih.gov
The pyrimidine scaffold can be incorporated into existing drug molecules to potentially enhance their pharmacokinetic profiles. For instance, creating dual-target drugs, which can inhibit multiple pathways, may lead to improved efficacy and a better pharmacokinetic and safety profile. nih.gov While specific examples detailing the use of this compound for the sole purpose of pharmacokinetic modification of existing drugs are not abundant, the principles of medicinal chemistry suggest that the introduction of a pyrimidine moiety can influence properties such as solubility, metabolic stability, and protein binding, all of which are key determinants of a drug's pharmacokinetic behavior.
Agrochemical Development
The pyrimidine scaffold is a foundational element in the development of various agrochemicals, including herbicides, insecticides, and fungicides. lifechemicals.com The introduction of specific substituents, such as an iodine atom at the second position, provides a reactive handle for chemists to synthesize novel and more effective crop protection agents.
Intermediates for Complex Molecule Synthesis
Aromatic iodides, including iodinated pyrimidines, are crucial intermediates in the production of a wide array of pharmaceutical and bioactive compounds. nih.gov The iodine atom serves as a versatile functional group, particularly for forming new carbon-carbon bonds.
Synthesis of Specific Analogues (e.g., 5-Bromo-2-iodopyrimidine)In the synthesis of complex molecules, multi-halogenated pyrimidines are often required as intermediates. 5-Bromo-2-iodopyrimidine (B48921) is one such important analogue, serving as a versatile building block for advanced pharmaceutical intermediates due to the distinct reactivity of the bromine and iodine atoms.innospk.comWhile this compound is a derivative of pyrimidine, its synthesis typically starts from precursors other than this compound. For instance, a common method involves the halogen exchange of 5-bromo-2-chloropyrimidine (B32469).chemicalbook.comThis process highlights the multi-step synthetic pathways often required to produce highly functionalized intermediates.google.com
The synthesis of 5-Bromo-2-iodopyrimidine from 5-bromo-2-chloropyrimidine is detailed below. chemicalbook.com
| Reactants & Reagents | Conditions | Yield |
| 5-Bromo-2-chloropyrimidine, Sodium iodide, Hydroiodic acid | Chloroform (B151607) solvent, 0°C to room temperature, 20 hours | 84% |
In Silico Studies for Drug Discovery
In silico techniques are a cornerstone of modern drug discovery, providing valuable insights into the potential of chemical compounds as therapeutic agents. These computational methods allow for the rapid screening of large libraries of molecules and the optimization of lead compounds. The primary areas of in silico analysis include understanding the interaction of a compound with its biological target and predicting its behavior within an organism.
Pharmacophore Modeling and QSAR Studies
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the broader class of pyrimidine derivatives, pharmacophore models have been successfully developed to guide the design of inhibitors for various enzymes and receptors. These models typically highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For halogenated pyrimidines, QSAR studies have been conducted to understand the impact of different substituents on their inhibitory potency against various targets du.ac.ir. These studies often reveal that the size, electronegativity, and position of the halogen atom can significantly influence activity. However, specific QSAR models and detailed findings focusing on this compound are not explicitly detailed in the available literature.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target. This method is widely used to understand the binding mode of pyrimidine derivatives to the active sites of proteins. Docking studies on various pyrimidine-based compounds have provided critical information on key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their biological activity remedypublications.commdpi.comnih.govnih.govmdpi.com. While these studies provide a general framework for how pyrimidines interact with their targets, specific docking studies and detailed interaction data for this compound are not a primary feature of the reviewed scientific articles.
ADME/Tox Prediction
The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical step in drug development. In silico ADME/Tox models are used to assess the drug-likeness of a compound and to identify potential liabilities early in the discovery process. Numerous studies have reported the in silico ADME/Tox profiling of various pyrimidine derivatives, providing insights into their oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity iipseries.orgnih.govnih.gov. These studies are essential for optimizing the pharmacokinetic profiles of pyrimidine-based drug candidates. However, specific and detailed ADME/Tox prediction data and research findings for this compound are not prominently featured in the available scientific literature.
Conclusion and Future Directions in 2 Iodopyrimidine Research
Emerging Trends in Synthesis and Application
The synthetic utility of 2-iodopyrimidine is continually expanding, driven by innovations in catalytic processes and a deeper understanding of its reactivity. Notable emerging trends include:
Advanced Catalytic Methodologies: The development of novel palladium-catalyzed cross-coupling reactions remains a cornerstone of this compound chemistry. rsc.org Recent efforts have focused on creating more efficient and selective catalysts, enabling the synthesis of complex pyrimidine (B1678525) derivatives with high yields. rsc.org Furthermore, the exploration of C-H functionalization reactions is a significant area of growth, offering new pathways to modify the pyrimidine core directly and regioselectively. rsc.orgnih.gov These methods provide more atom-economical and streamlined synthetic routes to previously inaccessible molecules.
Green and Sustainable Synthesis: There is a growing emphasis on developing environmentally friendly synthetic methods for this compound and its derivatives. nih.goveurekaselect.com This includes the use of greener solvents, energy-efficient techniques like microwave-assisted synthesis, and the development of catalyst-driven methods that minimize waste. nih.govnih.gov Solvent-free mechanical grinding has also been explored as an eco-friendly approach for the iodination of pyrimidine derivatives. mdpi.comresearchgate.net
Novel Applications in Medicinal Chemistry: The pyrimidine scaffold is a well-established pharmacophore, and this compound serves as a key building block in the synthesis of a diverse array of bioactive molecules. nih.govnih.gov Emerging applications are focused on the development of targeted therapies, including kinase inhibitors for cancer treatment and novel antiviral and antibacterial agents. nih.govnih.govmdpi.com The ability to readily introduce various substituents at the 2-position of the pyrimidine ring via the iodo group allows for the fine-tuning of pharmacological properties.
Expansion into Materials Science: The unique electronic properties of the pyrimidine ring are being leveraged in the design of novel functional materials. This compound is a valuable precursor for creating organic semiconductors, ligands for metal-organic frameworks (MOFs), and other advanced materials with tailored electronic and photophysical properties.
Challenges and Opportunities for Future Research
Despite the significant progress in this compound research, several challenges remain, which in turn present exciting opportunities for future investigation:
Scalability and Process Optimization: While many elegant synthetic methods have been developed on a laboratory scale, their translation to large-scale industrial production can be challenging. worldpharmatoday.com Overcoming issues related to catalyst cost and stability, reaction conditions, and purification are critical for the commercial viability of this compound-derived products. worldpharmatoday.com This presents an opportunity for chemical engineers and process chemists to develop robust and scalable synthetic protocols.
Regioselectivity in Functionalization: Achieving precise control over the regioselectivity of C-H functionalization and other substitution reactions on the pyrimidine ring can be difficult. Developing new directing groups and catalytic systems that allow for the selective modification of specific positions on the pyrimidine core is a key area for future research.
Understanding Structure-Activity Relationships: In the context of drug discovery, a deeper understanding of the structure-activity relationships (SAR) of this compound derivatives is crucial. Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, can play a pivotal role in rationally designing more potent and selective therapeutic agents. nih.govnih.gov
Exploration of New Reaction Pathways: The reactivity of the carbon-iodine bond in this compound is well-established in cross-coupling reactions. However, there is an opportunity to explore novel reaction pathways that go beyond traditional methods. This could include photoredox catalysis, electrosynthesis, and biocatalysis to access new chemical space and create novel molecular architectures.
Broader Impact on Chemical Science and Industry
The ongoing research and development centered around this compound have a significant and far-reaching impact on both fundamental chemical science and the chemical industry.
Advancement of Synthetic Methodology: The challenges associated with the synthesis and functionalization of this compound have spurred the development of new and innovative synthetic methods. These advancements in catalysis and reaction design are often transferable to other heterocyclic systems, thereby enriching the synthetic chemist's toolbox.
Fueling Drug Discovery and Agrochemical Development: As a versatile building block, this compound is a critical component in the pipeline for new pharmaceuticals and agrochemicals. nih.govnih.gov Its use accelerates the discovery and development of new medicines to combat diseases and innovative crop protection agents to ensure global food security. The development of a new generation of pesticides with lower toxicity and improved efficacy is an area where this compound derivatives are expected to have a significant impact. mdpi.compageplace.de
Economic and Environmental Implications: The development of more efficient and sustainable synthetic routes for this compound and its derivatives has positive economic and environmental consequences. mdpi.com Reductions in reaction steps, energy consumption, and waste generation contribute to a more cost-effective and greener chemical industry.
Q & A
Q. How can researchers address reproducibility challenges in this compound-based metal-organic frameworks (MOFs)?
- Methodological Answer : Standardize synthesis parameters (solvothermal vs. mechanochemical) and characterize MOFs with BET surface area analysis and PXRD. Use synchrotron XAS to probe iodine’s coordination environment. Share raw data and synthetic protocols in open-access repositories to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
